(E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Description

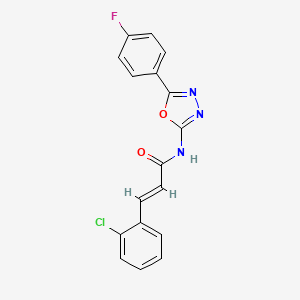

(E)-3-(2-Chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and an (E)-configured acrylamide moiety bearing a 2-chlorophenyl substituent. Its synthesis typically involves coupling α-bromoacrylic acid derivatives with 5-aryl-1,3,4-oxadiazol-2-amine intermediates under conditions similar to those reported for analogs (e.g., DMF, EDCI as coupling agents) .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3O2/c18-14-4-2-1-3-11(14)7-10-15(23)20-17-22-21-16(24-17)12-5-8-13(19)9-6-12/h1-10H,(H,20,22,23)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVUZHODGCWXAC-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure highlights the presence of the oxadiazole ring, which is critical for its biological activity. The chlorophenyl and fluorophenyl substituents are also significant in influencing the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit notable antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for (E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide against selected pathogens are summarized in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 31.25 |

These results demonstrate moderate to good antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has also been investigated through various assays against multiple cancer cell lines. The following sections detail the findings from these studies.

Cell Line Sensitivity

The compound was tested against several cancer cell lines, and the results are presented in Table 2.

| Cell Line | PGI Value |

|---|---|

| MCF7 (Breast Cancer) | 24.79 |

| NCI-H460 (Lung Cancer) | 55.61 |

| PC-3 (Prostate Cancer) | 14.13 |

| HCT-116 (Colon Cancer) | 20.15 |

The percentage growth inhibition (PGI) values indicate that the compound exhibits significant cytotoxic effects, particularly against lung and breast cancer cells.

The mechanism by which (E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide exerts its biological effects is likely related to its ability to interact with specific cellular targets involved in cancer proliferation and bacterial survival. Studies suggest that compounds with oxadiazole moieties can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and regulation of gene expression in cancer cells .

Case Studies

Several studies have reported on the biological activity of oxadiazole derivatives similar to the compound :

- Antimicrobial Evaluation : A study showed that oxadiazole derivatives exhibited MIC values ranging from 16 to 31.25 μg/mL against various bacterial strains, indicating their potential as antimicrobial agents .

- Anticancer Screening : Another investigation highlighted that oxadiazole compounds demonstrated significant anticancer activity across multiple cell lines with PGI values exceeding 50% against certain types of cancer .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer activities. The mechanism of action for (E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide largely revolves around its ability to inhibit specific enzymes involved in cancer cell proliferation. Notably:

- Inhibition of Telomerase and Topoisomerase : These enzymes are crucial for cancer cell survival and proliferation.

In Vitro Studies

In vitro evaluation has demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance:

- IC50 Values : The compound exhibits IC50 values comparable to established chemotherapeutics, indicating potent anticancer activity.

Study 1: Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated the efficacy of (E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide against a panel of cancer cell lines. The results indicated:

- Mean Growth Inhibition : Average growth inhibition rates were observed at concentrations as low as 10 µM.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of oxadiazole derivatives revealed that this compound significantly reduced pro-inflammatory cytokines in stimulated macrophages. This suggests its utility not only in oncology but also in inflammatory diseases.

Summary of Findings

The findings from various studies highlight the promising applications of (E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide in medicinal chemistry:

| Application | Observations |

|---|---|

| Anticancer | Effective against multiple cancer cell lines |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Comparison with Similar Compounds

Core Heterocycle Variations

The 1,3,4-oxadiazole ring in the target compound is a critical pharmacophore. Structural analogs often vary in the substituents on this core:

- Thiazole substitution : N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (CID 1556612) replaces oxadiazole with thiazole, altering electronic properties and steric bulk .

- Benzofuran-oxadiazole hybrids : Compounds like 2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide incorporate benzofuran moieties, enhancing π-π stacking interactions .

Aryl Substituent Modifications

- Chlorophenyl vs. dihydroxyphenyl: (E)-3-(3,4-dihydroxyphenyl)-N-(4-(N-(5-methoxypyridin-2-yl)sulfamoylphenyl)acrylamide (Entry 9, Table 1 in ) replaces 2-chlorophenyl with a catechol group, significantly increasing antioxidant activity due to phenolic hydroxyl groups.

- Fluorophenyl vs. pyridyl: (E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide (Acta Cryst. E, 2009) substitutes fluorophenyl with pyridyl groups, improving solubility and metal coordination capacity .

Acrylamide Chain Modifications

Antioxidant Activity

Antiviral Activity

- phenethyl) may modulate efficacy.

Enzyme Inhibition

Q & A

Basic: What are the recommended synthetic protocols for preparing (E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide?

Methodological Answer:

The synthesis typically involves coupling a substituted acryloyl chloride with an oxadiazole amine derivative. A validated approach includes:

- Step 1: Prepare the oxadiazole core via cyclization of a hydrazide with a carboxylic acid derivative under reflux (e.g., using POCl₃ or H₂SO₄ as a catalyst) .

- Step 2: React the oxadiazole-2-amine intermediate with (E)-3-(2-chlorophenyl)acryloyl chloride in dry DMF, using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent at 0–5°C.

- Step 3: Purify the crude product via column chromatography (e.g., ethyl acetate/petroleum ether gradient) and confirm purity via HPLC (>95%) .

Key Considerations: Optimize reaction time and temperature to avoid oxadiazole ring decomposition.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy: Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.2–8.5 ppm for chlorophenyl/fluorophenyl groups) and acrylamide NH (δ ~10 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and oxadiazole C=N (~160 ppm) signals .

- Mass Spectrometry: ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺, with isotopic patterns matching Cl/F substituents .

- Elemental Analysis: Validate C, H, N percentages (±0.4% deviation) to confirm stoichiometry .

Advanced: How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model:

- HOMO-LUMO Gaps: Calculate energy gaps to predict reactivity (e.g., electron-deficient oxadiazole rings enhance charge transfer) .

- Molecular Electrostatic Potential (MESP): Identify nucleophilic/electrophilic sites (e.g., acrylamide carbonyl as an electrophilic hotspot) .

- Docking Studies: Simulate interactions with biological targets (e.g., kinase active sites) by optimizing hydrogen bonds with fluorophenyl/chlorophenyl moieties .

Validation: Compare computational IR spectra with experimental FTIR data to refine force fields .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or substituent effects. Address them via:

- Dose-Response Curves: Test compound stability under assay conditions (e.g., pH, serum proteins) to rule out false negatives .

- SAR Analysis: Compare analogues (e.g., replacing 4-fluorophenyl with 4-chlorophenyl in the oxadiazole ring) to isolate substituent-specific effects .

- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Advanced: How does the 1,3,4-oxadiazole moiety influence stability and bioactivity?

Methodological Answer:

The oxadiazole ring enhances metabolic stability and target binding:

- Metabolic Stability: Oxadiazole’s low electron density resists cytochrome P450 oxidation, confirmed via liver microsome assays .

- Target Interactions: The N2 atom in oxadiazole forms hydrogen bonds with residues in enzymatic active sites (e.g., ATP-binding pockets in kinases) .

- Modifications: Introducing electron-withdrawing groups (e.g., -CF₃) on the oxadiazole increases potency but may reduce solubility .

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acrylamide bond .

- Handling: Use anhydrous solvents (e.g., dry DMF) during experiments to avoid oxadiazole ring degradation .

Advanced: How can researchers optimize this compound for selective kinase inhibition?

Methodological Answer:

Leverage structure-based drug design:

- Fragment Replacement: Substitute the 2-chlorophenyl group with bulkier substituents (e.g., naphthyl) to enhance hydrophobic pocket binding .

- Bioisosteres: Replace the fluorophenyl group with a thiophene to improve selectivity for kinases with smaller active sites .

- Kinetic Studies: Use surface plasmon resonance (SPR) to measure on/off rates and optimize residence time .

Basic: What analytical techniques confirm the compound’s stereochemical purity (E/Z isomerism)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.